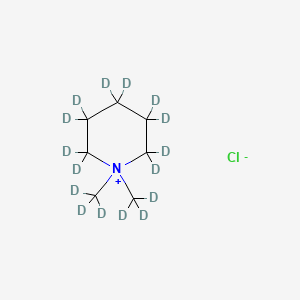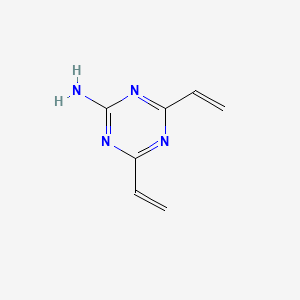
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by the presence of ethenyl groups at the 4 and 6 positions and an amine group at the 2 position. Triazines are a class of nitrogen-containing heterocycles that have garnered significant interest due to their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with ethenylamine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The general reaction scheme is as follows:
- Dissolve cyanuric chloride in dichloromethane.
- Add ethenylamine dropwise to the solution while maintaining the temperature at reflux.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine involves its interaction with cellular components. The ethenyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular functions. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to molecular targets.
Molecular Targets and Pathways:
Proteins: The compound can inhibit enzyme activity by binding to the active site.
Nucleic Acids: It can intercalate into DNA, disrupting replication and transcription processes.
Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane integrity and function.
類似化合物との比較
2,4,6-Tris(ethenyl)-1,3,5-triazine: Similar structure but with an additional ethenyl group.
4,6-Bis(1H-1,2,3-triazolyl)pyrimidine: Contains triazole rings instead of ethenyl groups.
4,6-Bis(1H-indole-3-yl)-piperidine-2-carboxylate: Contains indole groups and a piperidine ring.
Uniqueness: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethenyl groups allows for versatile chemical modifications, while the amine group provides a site for further functionalization.
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
4,6-bis(ethenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H,1-2H2,(H2,8,9,10,11) |
InChIキー |
ZCSUSPZTBMXRPP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=NC(=NC(=N1)N)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



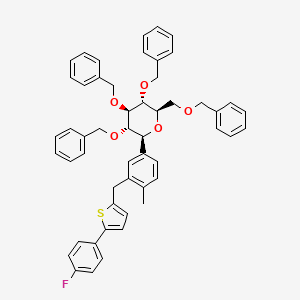


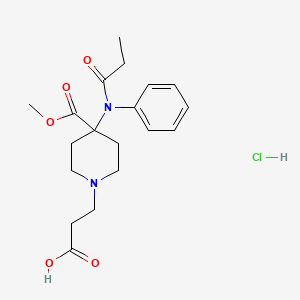

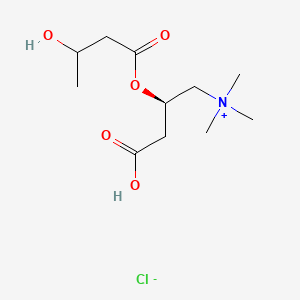

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
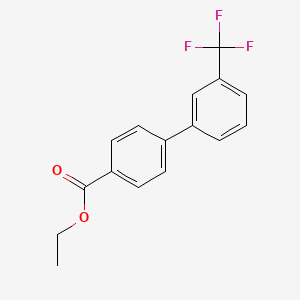
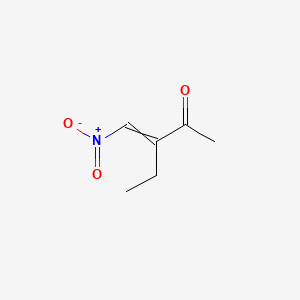
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
